Foreword: The Significance of the Diketopiperazine Scaffold
Foreword: The Significance of the Diketopiperazine Scaffold
An In-Depth Technical Guide to 1,4-Diacetylpiperazine-2,5-dione: Core Properties and Applications
This guide provides an in-depth exploration of 1,4-diacetylpiperazine-2,5-dione, a key chemical intermediate and a derivative of the significant diketopiperazine (DKP) scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a synthesized understanding of the compound's properties, the rationale behind its synthesis and handling, and its potential in modern chemical research.
Diketopiperazines (DKPs) are cyclic dipeptides that represent a class of "privileged structures" in medicinal chemistry.[1] This designation arises from their frequent appearance in a vast array of bioactive natural products isolated from fungi, bacteria, and marine organisms.[1][2] The DKP framework offers a conformationally constrained, nearly planar ring system that serves as a rigid and predictable backbone for molecular design.[1] This structural rigidity, combined with high proteolytic stability, makes DKPs highly attractive scaffolds for developing peptide-based therapeutics with improved pharmacokinetic profiles.[1] 1,4-diacetylpiperazine-2,5-dione, as a functionalized derivative, serves as a versatile building block for accessing the chemical diversity inherent in this important molecular class.
Core Physicochemical Properties
1,4-diacetylpiperazine-2,5-dione, also known by synonyms such as N,N'-Diacetylglycine anhydride and 1,4-Diacetyl-2,5-Diketopiperazine, is a stable, crystalline solid at room temperature.[3][4] Its fundamental properties are crucial for its handling, reaction setup, and purification.
A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Source(s) |
| CAS Number | 3027-05-2 | [3][5][6] |
| Molecular Formula | C₈H₁₀N₂O₄ | [3][4][6] |
| Molecular Weight | 198.18 g/mol | [4][6] |
| Appearance | White to light yellow/orange crystalline powder | [3] |
| Melting Point | 99-100 °C | [3][5] |
| Boiling Point | 424.4 ± 38.0 °C (Predicted) | [3][5] |
| Density | 1.375 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa | -1.74 ± 0.20 (Predicted) | [3] |
| InChI Key | CBBKKVPJPRZOCM-UHFFFAOYSA-N | [7][8] |
The structure features a central six-membered piperazine-2,5-dione ring, which is the cyclic form of a dipeptide (glycylglycine).[3][5] The nitrogen atoms of the amide bonds are acylated with acetyl groups. This N-acetylation is a critical feature; it removes the amide protons, rendering the molecule incapable of acting as a hydrogen bond donor and significantly altering its chemical reactivity compared to the parent piperazinedione ring.
Caption: 2D structure of 1,4-diacetylpiperazine-2,5-dione.
Synthesis and Purification
The most direct and common synthesis of 1,4-diacetylpiperazine-2,5-dione involves the acylation and simultaneous cyclization of glycylglycine using acetic anhydride.[3][5] This method is efficient and leverages readily available starting materials.
Causality of Experimental Design:
The choice of acetic anhydride is twofold: it serves as both the acetylating agent for the terminal amine and the two internal amide nitrogens, and as a powerful dehydrating agent that drives the final intramolecular cyclization to form the diketopiperazine ring. The application of heat is necessary to overcome the activation energy for both the acylation of the less reactive amide nitrogens and the cyclization-dehydration step.
Experimental Protocol: Synthesis via Acylation of Glycylglycine
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend glycylglycine (1.0 eq) in acetic anhydride (5-10 eq). Note: A moderate excess of acetic anhydride is used to act as both reagent and solvent.
-
Heating : Heat the reaction mixture to 120-130 °C with vigorous stirring.[3] The solid should gradually dissolve as it reacts.
-
Reaction Monitoring : Maintain the reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots, carefully quenching them with methanol (to destroy excess acetic anhydride), and spotting on a silica plate.
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring to precipitate the product and quench the remaining acetic anhydride.
-
Isolation : Collect the precipitated white or off-white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and then with a small amount of cold ethanol or diethyl ether to facilitate drying.
-
Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
Caption: General workflow for the synthesis and purification.
Spectroscopic and Structural Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Due to the molecule's symmetry, the proton NMR spectrum is simple. One would expect two singlets. One singlet corresponds to the six equivalent protons of the two acetyl groups (CH₃). The other singlet corresponds to the four equivalent methylene protons (CH₂) of the piperazine ring.
-
¹³C NMR : The carbon NMR spectrum would show three distinct signals: one for the methyl carbons of the acetyl groups, one for the methylene carbons of the ring, and one for the carbonyl carbons (both amide and acetyl carbonyls may overlap or be very close). Spectroscopic data for various substituted 1,4-di-piperazine-2,5-diones have been reported, confirming these general features.[9][10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong carbonyl stretching vibrations. One would expect to see two distinct C=O stretching bands. The amide carbonyls within the ring will have a different frequency from the acetyl carbonyls. Typically, cyclic diamide carbonyls appear at a higher wavenumber (e.g., ~1700 cm⁻¹) compared to the acetyl carbonyls. The absence of N-H stretching bands (typically ~3200-3400 cm⁻¹) is a key indicator of successful N-acetylation.[6]
-
Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 198 or 199, respectively.[6] Fragmentation patterns would likely involve the loss of acetyl groups or ketene (CH₂=C=O).
Chemical Reactivity and Applications
The primary utility of 1,4-diacetylpiperazine-2,5-dione lies in its role as a versatile intermediate in organic and medicinal chemistry.[3][5]
-
Intermediate for Unnatural Amino Acids : The methylene protons on the piperazine ring are activated by the adjacent carbonyl groups. This allows for deprotonation with a suitable base, followed by alkylation. Subsequent hydrolysis of the ring and the acetyl groups can yield novel α-amino acids. For example, it has been used as a precursor in the synthesis of DL-neopentylglycine derivatives.[3][5]
-
Precursor for Substituted Diketopiperazines : While the N-acetyl groups are relatively stable, they can be selectively removed under certain conditions, allowing for subsequent N-alkylation or N-arylation to generate a library of 1,4-disubstituted piperazine-2,5-diones, which are of significant interest for their biological activities.[11]
-
Condensation Reactions : The activated methylene groups can also participate in condensation reactions with aldehydes and ketones, leading to the formation of exocyclic double bonds. This has been used to synthesize liquid-crystalline compounds by condensing 1,4-diacetylpiperazine-2,5-dione with dialkoxybenzaldehydes.[12]
Caption: Potential synthetic transformations of the title compound.
Safety, Handling, and Storage
From a safety perspective, 1,4-diacetylpiperazine-2,5-dione is classified as a harmful and irritant substance.
-
Hazards : It is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[6][7][8] The corresponding GHS pictogram is the exclamation mark (GHS07).[7][8]
-
Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
-
Storage : The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen).[3][7] This precaution is taken to prevent potential hydrolysis from atmospheric moisture over long-term storage, ensuring the material's integrity.
Conclusion
1,4-Diacetylpiperazine-2,5-dione is more than a simple chemical; it is a gateway to the rich and biologically relevant world of diketopiperazines. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for synthetic chemists. By understanding its core properties—from its spectral signature to its reactivity and handling requirements—researchers can effectively leverage this compound to construct complex molecular architectures, explore new chemical space, and contribute to the development of novel therapeutics.
References
-
ChemBK. (2024, April 9). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. Retrieved from [Link]
-
Henan Alfa Chemical Co., Ltd. CAS:3027-05-2|1,4-Diacetyl-piperazine-2,5-dione. Retrieved from [Link]
-
PubChem. 1,4-Diacetyl-2,5-piperazinedione. Retrieved from [Link]
-
ResearchGate. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Retrieved from [Link]
-
National Institutes of Health (NIH). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Retrieved from [Link]
-
ResearchGate. A crystallographic and solid-state NMR study of 1,4-disubstituted 2,5-diketopiperazines. Retrieved from [Link]
-
Wikipedia. 2,5-Diketopiperazine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. alfa-industry.com [alfa-industry.com]
- 6. 1,4-Diacetyl-2,5-piperazinedione | C8H10N2O4 | CID 540371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Diacetylpiperazine-2,5-dione | 3027-05-2 [sigmaaldrich.com]
- 8. 1,4-Diacetyl-2,5-piperazinedione | 3027-05-2 [sigmaaldrich.com]
- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
